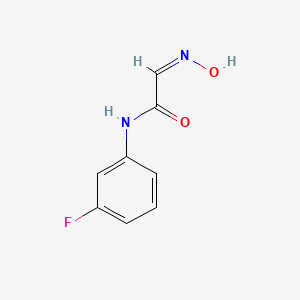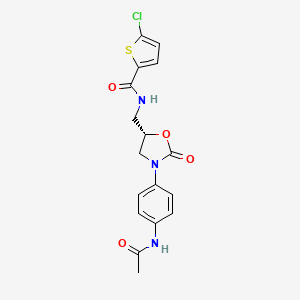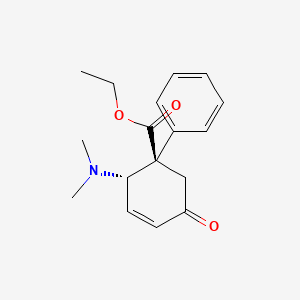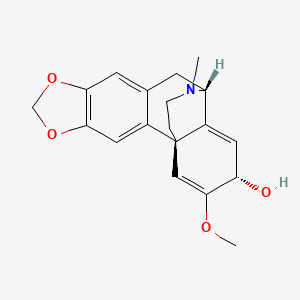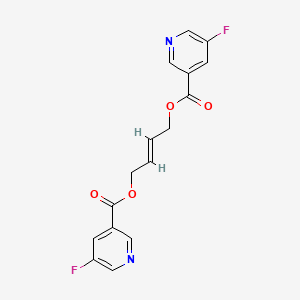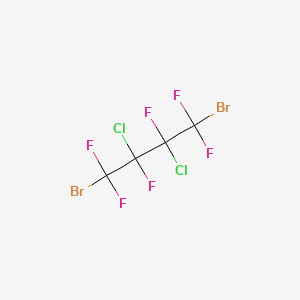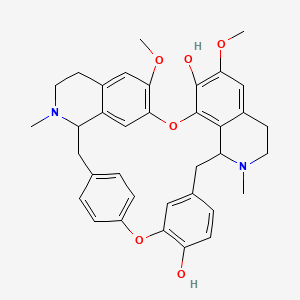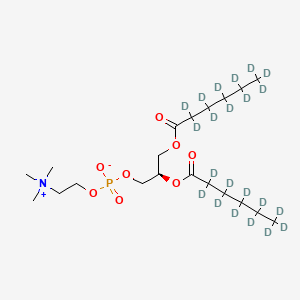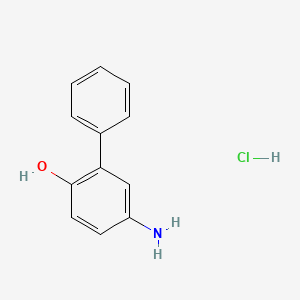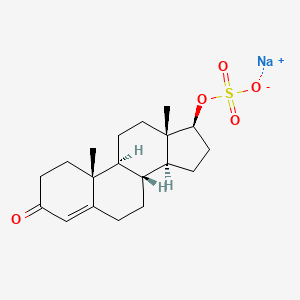
Sodium Testosterone Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Testosterone Sulfate is a synthetic derivative of testosterone, a primary male sex hormone. It is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone . The compound is known for its role in various biological processes, including the development and maintenance of male secondary sexual characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Testosterone Sulfate typically involves the sulfation of testosterone. One common method is the reaction of testosterone with sulfur trioxide-pyridine complex in an organic solvent, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors. The process includes the careful handling of reagents and solvents to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Sodium Testosterone Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield testosterone ketone, while reduction can produce testosterone alcohol .
科学的研究の応用
Sodium Testosterone Sulfate has a wide range of applications in scientific research:
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and hormone replacement therapies.
作用機序
The mechanism of action of Sodium Testosterone Sulfate involves its interaction with androgen receptors. Upon binding to these receptors, it induces gene expression that leads to the development of male secondary sexual characteristics and other physiological effects . The compound also influences various molecular pathways, including those involved in protein synthesis and muscle growth .
類似化合物との比較
Similar Compounds
- Testosterone Propionate
- Testosterone Enanthate
- Testosterone Cypionate
Comparison
Sodium Testosterone Sulfate is unique due to its sulfate group, which influences its solubility and metabolic stability. Unlike other testosterone derivatives, it is more water-soluble, making it suitable for specific pharmaceutical formulations . Additionally, its metabolic pathway differs, leading to distinct biological effects .
特性
分子式 |
C19H27NaO5S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
sodium;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);/q;+1/p-1/t14-,15-,16-,17-,18-,19-;/m0./s1 |
InChIキー |
YSXVDWVRBPSOEA-JZSNIJFVSA-M |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@]34C.[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


